7-bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1'-cyclopropan]-1-one
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Overview
Description
7-bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one typically involves multiple stages. One common method includes the preparation of alpha-tetralone, followed by bromination, oximation, and Beckmann rearrangement reactions. The process begins with the reaction of gamma-butyrolactone, benzene, and anhydrous aluminum chloride at elevated temperatures (60-90°C) for several hours. After hydrolysis and purification, alpha-tetralone is obtained. This intermediate undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with stringent control over reaction conditions to ensure consistency and efficiency. The use of advanced purification techniques, such as high vacuum rectification, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nucleophilic substitution reactions are prevalent, often using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can result in the formation of various halogenated derivatives .
Scientific Research Applications
7-bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Benzazepines: A class of compounds with diverse biological activities, including antihypertensive and antipsychotic effects.
Uniqueness
7-bromo-1,2,3,4-tetrahydrospiro[2-benzazepine-5,1’-cyclopropan]-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzazepine derivatives and enhances its potential for various applications .
Properties
CAS No. |
2680539-03-9 |
---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
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